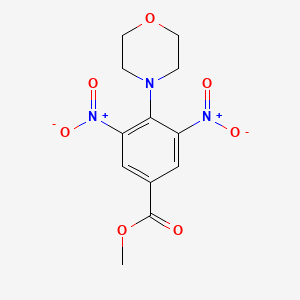

Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate

Description

Le 4-(Morpholin-4-yl)-3,5-dinitrobenzoate de méthyle est un composé organique appartenant à la classe des nitrobenzoates. Il se caractérise par la présence d’un cycle morpholine et de deux groupes nitro liés à un ester benzoïque.

Propriétés

Formule moléculaire |

C12H13N3O7 |

|---|---|

Poids moléculaire |

311.25 g/mol |

Nom IUPAC |

methyl 4-morpholin-4-yl-3,5-dinitrobenzoate |

InChI |

InChI=1S/C12H13N3O7/c1-21-12(16)8-6-9(14(17)18)11(10(7-8)15(19)20)13-2-4-22-5-3-13/h6-7H,2-5H2,1H3 |

Clé InChI |

YLCGOIWLQUQPLK-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-(Morpholin-4-yl)-3,5-dinitrobenzoate de méthyle implique généralement la nitration du 4-(morpholin-4-yl)benzoate de méthyle. Le processus de nitration peut être réalisé en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique dans des conditions de température contrôlées. La réaction est exothermique et nécessite une surveillance attentive pour éviter la décomposition du produit.

Méthodes de production industrielle

Dans un contexte industriel, la production du 4-(Morpholin-4-yl)-3,5-dinitrobenzoate de méthyle peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un meilleur contrôle des paramètres réactionnels, tels que la température et la concentration, conduisant à des rendements et une pureté plus élevés du produit final. L’utilisation de systèmes automatisés minimise également le risque d’erreurs humaines et améliore la sécurité.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 4-(Morpholin-4-yl)-3,5-dinitrobenzoate de méthyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Ses groupes nitro en font un élément de construction polyvalent pour diverses transformations chimiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses. Ses dérivés sont testés pour leur capacité à inhiber des enzymes et des voies spécifiques dans les systèmes biologiques.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant que candidat médicament. Ses caractéristiques structurales en font un composé de tête prometteur pour le développement de nouveaux produits pharmaceutiques.

Industrie : Il est utilisé dans la production de colorants, de pigments et d’autres produits chimiques spécialisés. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles.

Applications De Recherche Scientifique

Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a versatile building block for various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit specific enzymes and pathways in biological systems.

Medicine: Research is ongoing to explore its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

Le mécanisme d’action du 4-(Morpholin-4-yl)-3,5-dinitrobenzoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitro peuvent subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Ces interactions peuvent conduire à l’inhibition de l’activité enzymatique ou à la perturbation des processus cellulaires. Le cycle morpholine améliore la solubilité du composé et facilite son transport à travers les membranes cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

4-(Morpholin-4-yl)-3,5-diaminobenzoate de méthyle : Une forme réduite du composé avec des groupes amino au lieu de groupes nitro.

Acide 4-(morpholin-4-yl)-3,5-dinitrobenzoïque : Le dérivé acide carboxylique du composé.

N-oxyde de 4-(morpholin-4-yl)-3,5-dinitrobenzoate de méthyle : Une forme oxydée du composé avec un groupe N-oxyde.

Unicité

Le 4-(Morpholin-4-yl)-3,5-dinitrobenzoate de méthyle est unique en raison de sa combinaison d’un cycle morpholine et de groupes nitro. Cette caractéristique structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications. Sa polyvalence pour subir différentes réactions chimiques et ses activités biologiques potentielles le distinguent des autres composés similaires.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.